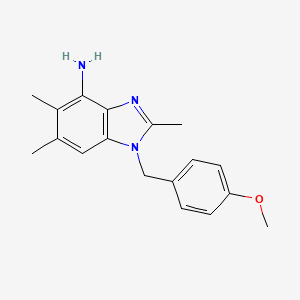

1-(4-甲氧基苄基)-2,5,6-三甲基-1H-1,3-苯并咪唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds such as vitamins and enzymes . The methoxybenzyl group is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzimidazole core, with a methoxybenzyl group attached at the 1-position and an amine group at the 4-position. The 2, 5, and 6 positions on the benzimidazole ring are substituted with methyl groups .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The methoxybenzyl group could potentially be removed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar methoxybenzyl group has a molecular weight of 206.284 Da .科学研究应用

合成和结构分析

研究重点是合成各种与“1-(4-甲氧基苄基)-2,5,6-三甲基-1H-1,3-苯并咪唑-4-胺”相关的化合物,以期在药学和材料科学中应用。例如,已经合成含有苯并咪唑配体的化合物,以探索它们的分子结构和振动频率,目的是开发潜在的抗癌化合物 (Ghani & Mansour, 2011)。此外,已经采用离子液体载体上的微波辅助合成方法创建了多种苯并咪唑衍生物库,重点关注用于药物发现计划的高效且可扩展的合成方法 (Chanda et al., 2012)。

生物活性

已广泛研究相关化合物的生物活性,重点是抗菌、抗真菌和抗癌特性。例如,一些衍生物已显示出对多种病原体的有效抗菌活性,表明它们作为治疗剂的潜力 (Raju et al., 2010)。对源自噻二唑化合物的席夫碱的研究揭示了 DNA 保护能力和抗菌活性,表明了苯并咪唑衍生物在药理学应用中的多功能性 (Gür et al., 2020)。

催化应用

研究还探讨了含有苯并咪唑衍生物的金属配合物在各种化学反应中的催化效率。例如,已经研究了具有苯并咪唑-2-亚烷基配体的 Ag(I) 配合物对三组分偶联反应的催化活性,展示了这些化合物在促进有机合成过程中的潜力 (Kılınçarslan et al., 2016)。

抗癌研究

已经合成并评估了特定的环状苯并咪唑衍生物的抗癌活性,一些化合物对癌细胞系显示出中等的细胞毒性作用。这一研究方向强调了正在进行的努力,以开发基于苯并咪唑的化合物作为潜在的抗癌疗法 (El‐Shekeil et al., 2012)。

作用机制

Target of Action

The compound 1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazol-4-amine is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways can lead to beneficial effects in preclinical AD-like models .

Pharmacokinetics

The compound’s stable nature, ready preparation, and generally environmentally benign nature suggest it may have favorable adme properties .

Result of Action

The compound’s action results in molecular and cellular effects that could be beneficial in the treatment of AD. It prevents Aβ formation and reduces the levels of phosphorylated forms of tau . These effects could potentially slow the progression of AD.

安全和危害

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2,5,6-trimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-11-9-16-18(17(19)12(11)2)20-13(3)21(16)10-14-5-7-15(22-4)8-6-14/h5-9H,10,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQXMFALUHOZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=C(N2CC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2989904.png)

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2989910.png)

![1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2989911.png)

![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)

![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)